molecular formula C22H17NO7 B12171749 1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione

1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione

Cat. No.: B12171749
M. Wt: 407.4 g/mol
InChI Key: JVSLXAVFKBXCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system fused with a pyrrolidine-2,5-dione moiety. The chromen ring system is known for its diverse biological activities, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For instance, the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour can yield the desired product . The reaction conditions may vary depending on the specific acylating agent and the desired substituents on the chromen ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the chromen and pyrrolidine-2,5-dione moieties can be reduced to alcohols.

    Substitution: The aromatic ring in the chromen moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromen ring can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione is unique due to its specific combination of the chromen and pyrrolidine-2,5-dione moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.

Biological Activity

The compound 1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione is a derivative of pyrrolidine and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and its antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring and a chromenone moiety. The molecular formula is C18H18O5C_{18}H_{18}O_5 with a molecular weight of approximately 318.34 g/mol. The presence of both chromenone and pyrrolidine structures suggests potential interactions with biological targets related to cancer and infectious diseases.

  • Inhibition of Cancer Cell Growth :
    • The compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation:
      • HepG2 : IC50 = 2.04 μM
      • MCF-7 : IC50 = 1.21 μM .
  • Apoptosis Induction :
    • The compound triggers apoptosis in MCF-7 cells, with early apoptosis rates significantly elevated compared to untreated controls (22.15% vs. 0.29%). Late apoptosis also increased (13.53% vs. 0.15%) indicating a robust apoptotic effect .
  • Cell Cycle Arrest :
    • Treatment with the compound results in cell cycle arrest at the S phase in MCF-7 cells, which is critical for inhibiting tumor growth .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound against various pathogens:

  • It has shown effectiveness against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (μM)Apoptosis Induction (%)Cell Cycle Phase Arrest
CytotoxicityHepG22.04N/AN/A
CytotoxicityMCF-71.21Early: 22.15; Late: 13.53S phase arrest
AntimicrobialKlebsiella pneumoniaeN/AN/AN/A

Properties

Molecular Formula

C22H17NO7

Molecular Weight

407.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate

InChI

InChI=1S/C22H17NO7/c1-13(22(27)30-23-19(24)9-10-20(23)25)28-15-7-8-16-17(14-5-3-2-4-6-14)12-21(26)29-18(16)11-15/h2-8,11-13H,9-10H2,1H3

InChI Key

JVSLXAVFKBXCOR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.